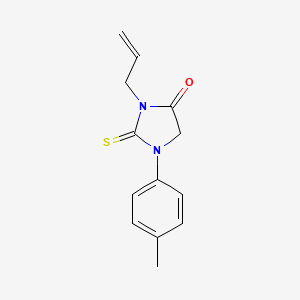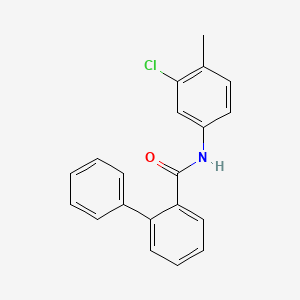
N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide, also known as CL-220, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. CL-220 is a member of the class of compounds known as amides and is characterized by its unique chemical structure, which consists of a biphenyl ring system attached to a carboxamide group.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. Specifically, N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide has been shown to inhibit the activity of the enzyme Topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-microbial activity. In addition, N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide. One area of interest is the development of new cancer therapies based on N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide. Another area of interest is the investigation of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide's potential applications in the field of agriculture, where it may be useful as a pesticide or herbicide. Finally, there is also interest in investigating the potential environmental impacts of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide, particularly with regard to its toxicity to non-target organisms.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with 2-biphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of the amide bond between the two molecules, resulting in the formation of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide is a relatively straightforward process and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide is in the field of medicine, where it has been shown to exhibit potent anti-cancer activity. Studies have shown that N-(3-chloro-4-methylphenyl)-2-biphenylcarboxamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-14-11-12-16(13-19(14)21)22-20(23)18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXFKSFAZFUWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


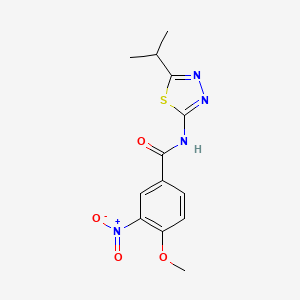
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
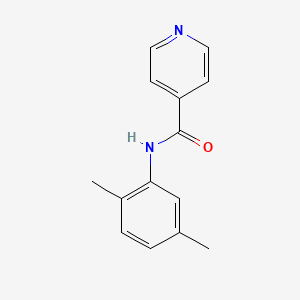
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
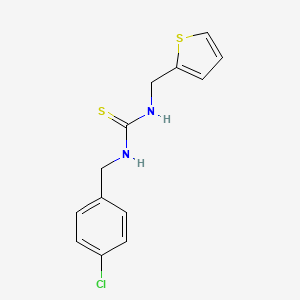
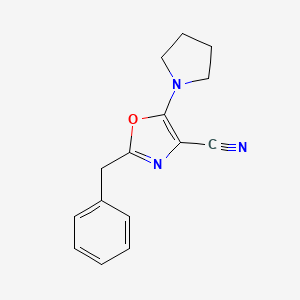

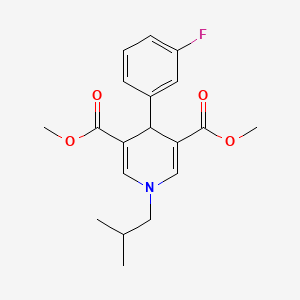
![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
